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acid

Cat. No.: B150777 Get Quote

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 3-Formyl-2-methoxyphenylboronic
Acid

Introduction
3-Formyl-2-methoxyphenylboronic acid (CAS No. 480424-49-5) is a valuable bifunctional

organic building block, incorporating a reactive boronic acid moiety, a formyl group, and a

methoxy-substituted aromatic ring.[1] Its utility in organic synthesis, particularly in Suzuki-

Miyaura cross-coupling reactions, necessitates unambiguous structural characterization.

Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR)

spectroscopy provides the most direct, non-destructive insight into the carbon skeleton of the

molecule.

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of 3-Formyl-2-
methoxyphenylboronic acid. We will delve into the theoretical underpinnings that govern the

chemical shifts of its unique functional groups, present a detailed assignment of the predicted

spectral peaks, and provide a field-proven protocol for acquiring high-quality data. This

document is intended for researchers and drug development professionals who rely on precise

structural data to inform their scientific endeavors.

Core Principles: Interpreting the ¹³C NMR Spectrum
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The ¹³C NMR spectrum of 3-Formyl-2-methoxyphenylboronic acid is defined by the

electronic environment of each of its eight unique carbon atoms. The chemical shift (δ),

reported in parts per million (ppm), is highly sensitive to factors such as hybridization, shielding

from electron density, and the electronegativity of neighboring atoms.[2]

Hybridization Effects: The primary determinant of chemical shift is carbon hybridization. For

this molecule, we expect distinct regions for the sp³-hybridized methoxy carbon and the sp²-

hybridized aromatic and formyl carbons.[3] The general ranges are:

sp³ carbons: 0 - 70 ppm

sp² (aromatic/alkene) carbons: 100 - 150 ppm

sp² (carbonyl) carbons: > 160 ppm

Substituent Effects: The electron-donating methoxy group (-OCH₃) and the electron-

withdrawing formyl (-CHO) and boronic acid [-B(OH)₂] groups profoundly influence the

electron density distribution within the benzene ring, altering the chemical shifts of the

aromatic carbons.[4] The methoxy group increases shielding (lower ppm) at the ortho and

para positions, while the formyl group causes significant deshielding (higher ppm),

particularly at the ipso-carbon and the carbon atoms ortho and para to it.

The Boron Conundrum: The carbon atom directly attached to the boron (the ipso-carbon)

presents a unique challenge. Boron has two NMR-active quadrupolar nuclei, ¹¹B (80%

abundance, spin I=3/2) and ¹⁰B (20% abundance, spin I=3), which can cause significant

quadrupolar relaxation.[5] This often leads to a broad, low-intensity signal for the attached

¹³C nucleus, making it difficult to observe.[5][6]

Predicted ¹³C NMR Spectrum and Peak Assignment
While a publicly archived, fully assigned spectrum for this specific molecule is not readily

available, we can confidently predict and assign the spectrum based on established chemical

shift theory and data from analogous structures. The analysis is based on the structure shown

below, with each unique carbon atom numbered for clarity.

Caption: Structure of 3-Formyl-2-methoxyphenylboronic acid with carbon numbering.
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Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Justification

C7 (CHO) ~192

The formyl carbon is highly

deshielded due to the double

bond to an electronegative

oxygen atom, placing it in the

characteristic aldehyde region

of 190-200 ppm.[7][8]

C2 (C-OCH₃) ~162

This aromatic carbon is directly

bonded to the highly

electronegative oxygen of the

methoxy group, causing a

significant downfield shift.

C3 (C-CHO) ~138

As the ipso-carbon of the

electron-withdrawing formyl

group, this carbon is

substantially deshielded.

C6 ~135

This carbon is ortho to the

boronic acid group and meta to

the formyl group, leading to a

downfield shift within the

aromatic region.

C4 ~129

This carbon is para to the

methoxy group and meta to

the boronic acid, experiencing

moderate deshielding.

C5 ~118

Positioned ortho to the

electron-donating methoxy

group, this carbon is expected

to be the most shielded of the

C-H aromatic carbons, shifting

it upfield.

C1 (C-B(OH)₂) ~125 (Broad) The ipso-carbon attached to

boron is notoriously difficult to
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observe. Its signal is expected

to be broad and of low

intensity due to quadrupolar

broadening from the boron

nucleus.[5] Its chemical shift is

predicted within the aromatic

region.

C8 (OCH₃) ~62

Aromatic methoxy carbons

typically appear around 56

ppm. However, the presence

of two ortho substituents

(formyl and boronic acid) likely

forces the methoxy group "out-

of-plane" of the aromatic ring,

which is known to cause a

deshielding effect, shifting the

peak downfield to ~62 ppm.[9]

[10]

Experimental Protocol: Acquiring the Spectrum
This protocol outlines a self-validating system for obtaining a high-quality ¹³C NMR spectrum.

The trustworthiness of the data relies on proper sample preparation and instrument calibration.

Workflow: From Sample to Spectrum
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Sample Preparation

Data Acquisition

Data Processing

1. Weigh Sample
(15-25 mg)

2. Add Deuterated Solvent
(0.6-0.7 mL DMSO-d6)

3. Solubilize
(Vortex/Sonicate)

4. Transfer to NMR Tube

5. Insert & Lock Sample

6. Tune & Shim

7. Set Parameters
(¹H Decoupling, AQ, D1)

8. Acquire Spectrum
(Accumulate Scans)

9. Fourier Transform

10. Phase Correction

11. Baseline Correction

12. Reference Spectrum
(DMSO-d6 at 39.52 ppm)

Click to download full resolution via product page

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.
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Step-by-Step Methodology:

Sample Preparation:

Accurately weigh 15-25 mg of 3-Formyl-2-methoxyphenylboronic acid and transfer it to

a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆

(DMSO-d₆) is a good choice due to the compound's polarity and the presence of

exchangeable protons on the boronic acid.

Ensure complete dissolution by vortexing or brief sonication.

Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

Instrument Setup & Calibration:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the field on the deuterium signal of the solvent.

Perform automatic or manual shimming to optimize the magnetic field homogeneity,

aiming for a sharp, symmetrical solvent peak.

Tune and match the ¹³C probe to the correct frequency.

Data Acquisition Parameters:

Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

Spectral Width: Set to encompass the expected chemical shift range (e.g., 0 to 220 ppm).

Acquisition Time (AQ): Typically 1-2 seconds.

Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for adequate relaxation of all

carbons, including quaternary ones.
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Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of

scans (e.g., 1024 to 4096) will be required to achieve a good signal-to-noise ratio.

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing:

Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-

noise ratio.

Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-

domain spectrum.

Carefully phase the spectrum to ensure all peaks are in positive absorption mode.

Apply a baseline correction to obtain a flat baseline.

Calibrate the chemical shift axis by referencing the residual solvent peak. For DMSO-d₆,

the central peak of the septet should be set to 39.52 ppm.

Conclusion
The ¹³C NMR spectrum is an indispensable tool for the structural verification of 3-Formyl-2-
methoxyphenylboronic acid. The predicted spectrum reveals eight distinct signals, each

corresponding to a unique carbon environment within the molecule. The downfield signal

around 192 ppm is a clear marker for the formyl carbon, while the unique upfield-shifted

aromatic carbon at ~118 ppm and the deshielded methoxy carbon at ~62 ppm provide key

structural fingerprints. Understanding the principles of chemical shift and the specific

challenges posed by the boronic acid moiety allows for a confident and accurate interpretation

of the spectral data, ensuring the material's identity and purity for its application in research and

development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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